Cas no 135882-37-0 (1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-)

1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)- structure
135882-37-0 structure
Nome del prodotto:1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-
Numero CAS:135882-37-0
MF:C18H17N3
MW:275.347683668137
CID:1240133
PubChem ID:711989

1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-
    • Oprea1_629996
    • STK283501
    • 1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
    • 1-benzyl-2, 3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine
    • 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine
    • 135882-37-0
    • HY-114002
    • BRD-K11037610-001-01-4
    • Anticancer agent 129?
    • ZCZQCKJQIGWLFR-UHFFFAOYSA-N
    • HMS1479M13
    • CBDivE_008807
    • CHEMBL283841
    • Oprea1_316255
    • ChemDiv3_002389
    • Anticancer agent 129
    • 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
    • BDBM50110702
    • EU-0041136
    • CCG-18222
    • SCHEMBL1110808
    • CS-0064843
    • PD128923
    • DA-61102
    • 1-enzyl-2,3-ihydropyrrolo[2,3-]uinolin-4-mine
    • AKOS000664124
    • AG-690/11351852
    • AG-690/11351851
    • AH-357/02177012
    • Inchi: InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)
    • Chiave InChI: ZCZQCKJQIGWLFR-UHFFFAOYSA-N
    • Sorrisi: C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Proprietà calcolate

  • Massa esatta: 275.14241
  • Massa monoisotopica: 275.142247555g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.2Ų
  • XLogP3: 3.5

Proprietà sperimentali

  • PSA: 42.15

Raccomanda articoli

Fornitori consigliati
atkchemica
(CAS:135882-37-0)1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-
CL2221
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta